

Unveiling Dihydroxyfumaric Acid: A Journey Through its Discovery and Scientific History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxyfumaric acid hydrate*

Cat. No.: *B1142101*

[Get Quote](#)

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive technical guide released today offers an in-depth exploration of the discovery, history, and chemical properties of dihydroxyfumaric acid, a molecule of significant interest in both historical and contemporary chemical and biological research. This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the key milestones in the understanding of this dicarboxylic acid, from its initial synthesis to its role in metabolic pathways.

A Serendipitous Discovery and the Unraveling of its True Identity

The story of dihydroxyfumaric acid begins in 1894 with the work of British chemist Henry John Horstman Fenton. In his seminal paper, "Oxidation of Tartaric Acid in Presence of Iron," Fenton described the production of a new acid through the oxidation of tartaric acid with hydrogen peroxide in the presence of ferrous ions (Fe(II))^{[1][2][3][4]}. This reaction, now famously known as the "Fenton reaction," yielded what he initially, and incorrectly, identified as dihydroxymaleic acid, the cis-isomer of the molecule.

For decades, the scientific community operated under this assumption. It was not until 1953 that E. F. Hartree conclusively demonstrated that the crystalline form of the acid, as well as its form in solution, is in fact the trans-isomer, dihydroxyfumaric acid. This pivotal discovery corrected a long-standing misconception in the chemical literature.

A Molecule of Biological Significance

The importance of dihydroxyfumaric acid extends beyond the realm of synthetic chemistry. Early indications of its biological relevance emerged in 1915 when Neuberg observed its fermentation by yeast. Subsequent research throughout the 20th century further illuminated its role in the intricate web of life.

In the 1930s and 1940s, researchers including Banga, Szent-Györgyi, and Theorell identified enzymes in both plants and animals that oxidize dihydroxyfumaric acid, hinting at its participation in metabolic processes^[5]. It is now understood that dihydroxyfumaric acid is linked to the glyoxylate and dicarboxylate metabolic cycles, playing a role in the broader network of di- and tricarboxylic acid pathways^[5].

Quantitative Data and Spectroscopic Profile

A thorough understanding of a molecule's properties is crucial for its application in research and development. The following tables summarize key quantitative data for dihydroxyfumaric acid.

Property	Value	Reference
Physical Properties		
Melting Point	156 °C (decomposes)	
Acid Dissociation Constants		
pKa1	1.14	
pKa2	2.86	
Solubility		
Methanol	Soluble	

Spectroscopic Data Summary

Spectroscopy Type	Key Observations
Mass Spectrometry	The mass spectrum of the trimethylsilyl (TMS) derivative of dihydroxyfumaric acid exhibits characteristic fragmentation patterns, including the loss of methyl groups ($[M-15]^+$) and subsequent loss of carbon monoxide and carbon dioxide. A prominent rearrangement fragmentation is often observed. [6]
Infrared (IR) Spectroscopy	The FTIR spectrum of dihydroxyfumaric acid is expected to show a broad absorption band in the region of 3200-3550 cm^{-1} due to O-H stretching of the hydroxyl and carboxylic acid groups. A strong absorption band around 1720 cm^{-1} is characteristic of the C=O stretching of the carboxylic acid. The C=C stretching vibration is expected in the 1680-1640 cm^{-1} region. [7] [8] [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H NMR: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on the solvent and concentration. The vinyl proton signal is also influenced by the electronic environment. ^{13}C NMR: The spectrum would show signals for the carboxylic carbons, the sp^2 carbons of the double bond, and potentially signals corresponding to the hydrated form in aqueous solution.

Experimental Protocols: A Glimpse into Historical Methods

To provide a deeper understanding of the foundational research, this guide outlines the experimental protocols as described in the original publications.

Fenton's Synthesis of Dihydroxyfumaric Acid (1894)

This protocol is a recreation based on available descriptions of Fenton's work, as the full historical text can be challenging to access. It is intended for informational purposes to illustrate the historical methodology.

Objective: To synthesize dihydroxyfumaric acid by the oxidation of tartaric acid.

Materials:

- Tartaric acid
- Ferrous sulfate (FeSO_4) solution
- Hydrogen peroxide (H_2O_2)
- Sodium hydroxide (NaOH) solution
- Ethanol

Procedure:

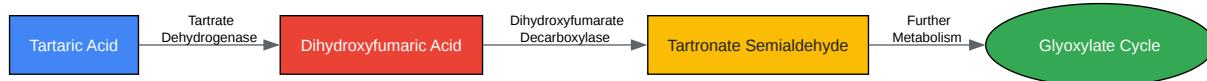
- A solution of tartaric acid was prepared in water.
- A small quantity of ferrous sulfate solution was added to the tartaric acid solution.
- Hydrogen peroxide was then gradually added to the mixture. The reaction is characterized by the evolution of heat.
- After the reaction subsided, the solution was made alkaline with sodium hydroxide, which, according to Fenton's observations, produced a violet color.
- The product was then isolated from the solution. This likely involved neutralization and crystallization, possibly with the aid of a solvent like ethanol in which the product is less soluble.

Observed Results: Fenton reported the formation of a new dibasic acid, which he characterized and named dihydroxymaleic acid.

Hartree's Determination of the trans-Configuration (1953)

This protocol is a conceptual summary of the types of experiments Hartree would have conducted to differentiate between the cis (maleic) and trans (fumaric) isomers.

Objective: To determine the stereochemistry of the dihydroxy-dicarboxylic acid produced by Fenton's method.


Methodology: Hartree's work would have likely involved a combination of chemical and physical methods available at the time.

- **Esterification and Analysis:** The di-acid would be esterified to its dimethyl or diethyl ester. The physical properties of these esters, such as melting point and spectroscopic characteristics (if available), would be compared to known values for diethyl dihydroxymaleate and diethyl dihydroxyfumarate.
- **Chemical Reactivity Studies:** The reactivity of the acid and its esters would be examined. For instance, cis-isomers are often capable of forming cyclic anhydrides upon heating, a reaction that is not possible for the trans-isomer. The inability to form a cyclic anhydride would be strong evidence for the trans-configuration.
- **Spectroscopic Analysis (early forms):** While advanced spectroscopic techniques were not as prevalent, early forms of infrared spectroscopy might have been used to compare the vibrational modes of the synthesized compound with those of known cis and trans isomers.

Conclusion: Through these types of experiments, Hartree was able to definitively assign the trans-configuration to the molecule, thus renaming it dihydroxyfumaric acid.

Metabolic Pathway and Logical Relationships

Dihydroxyfumaric acid is an intermediate in the metabolism of tartrate and is connected to the glyoxylate cycle. The following diagram illustrates a simplified workflow of its formation and subsequent enzymatic conversion.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of dihydroxyfumaric acid.

Conclusion

From its accidental discovery in the 19th century to its recognized role in fundamental biological pathways, dihydroxyfumaric acid has had a rich and evolving history. This technical guide provides a consolidated resource for researchers, offering a historical perspective alongside key chemical data and methodologies. The continued study of this intriguing molecule holds promise for advancements in various scientific fields, including drug development and metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenton chemistry at aqueous interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]
- 3. LXXIII.—Oxidation of tartaric acid in presence of iron - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. escholarship.org [escholarship.org]
- 5. scispace.com [scispace.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]

- 8. instanano.com [instanano.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- To cite this document: BenchChem. [Unveiling Dihydroxyfumaric Acid: A Journey Through its Discovery and Scientific History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1142101#discovery-and-history-of-dihydroxyfumaric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com